2-Cyano-3-{4-[2-(2,2,2-trifluoroethoxy)acetamido]phenyl}prop-2-enamide
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Overview
Description
2-Cyano-3-{4-[2-(2,2,2-trifluoroethoxy)acetamido]phenyl}prop-2-enamide is a complex organic compound characterized by the presence of a cyano group, a trifluoroethoxy group, and an acetamido group attached to a phenyl ring
Mechanism of Action
Target of Action
Similar compounds have been involved in the synthesis of biologically active molecules including lactate dehydrogenase inhibitors for use against cancer cell proliferation .
Biochemical Pathways
Result of Action
Similar compounds have been used in the synthesis of antituberculosis drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-{4-[2-(2,2,2-trifluoroethoxy)acetamido]phenyl}prop-2-enamide typically involves multiple steps. One common method involves the reaction of 4-aminophenylacetic acid with 2,2,2-trifluoroethanol to form the corresponding ester. This ester is then converted to the acetamido derivative through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-{4-[2-(2,2,2-trifluoroethoxy)acetamido]phenyl}prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyano-3-{4-[2-(2,2,2-trifluoroethoxy)acetamido]phenyl}prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
2-Cyano-3-{4-[2-(2,2,2-trifluoroethoxy)acetamido]phenyl}prop-2-enamide: Unique due to the presence of the trifluoroethoxy group.
2-Cyano-3-{4-[2-(2,2,2-trifluoroethoxy)acetamido]phenyl}prop-2-enoic acid: Similar structure but with a carboxylic acid group instead of an amide group.
2-Cyano-3-{4-[2-(2,2,2-trifluoroethoxy)acetamido]phenyl}prop-2-enol: Similar structure but with a hydroxyl group instead of an amide group.
Uniqueness
The presence of the trifluoroethoxy group in this compound imparts unique properties, such as increased lipophilicity and chemical stability, making it distinct from other similar compounds .
Properties
IUPAC Name |
2-cyano-3-[4-[[2-(2,2,2-trifluoroethoxy)acetyl]amino]phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O3/c15-14(16,17)8-23-7-12(21)20-11-3-1-9(2-4-11)5-10(6-18)13(19)22/h1-5H,7-8H2,(H2,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWNCPZQEYYCAEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C(=O)N)NC(=O)COCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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